molecular formula C7H7NOS B2867157 4-(Thiophen-3-yl)azetidin-2-one CAS No. 777883-78-0

4-(Thiophen-3-yl)azetidin-2-one

Cat. No.: B2867157
CAS No.: 777883-78-0
M. Wt: 153.2
InChI Key: CTFBBHCWXPHBJX-UHFFFAOYSA-N
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Description

4-(Thiophen-3-yl)azetidin-2-one is a heterocyclic compound that features a four-membered azetidinone ring fused with a thiophene ring. This compound is part of the azetidinone family, which is known for its significant biological and pharmacological activities. Azetidinones, particularly the β-lactam derivatives, have been extensively studied due to their role as core structures in antibiotics like penicillins and cephalosporins .

Scientific Research Applications

4-(Thiophen-3-yl)azetidin-2-one has diverse applications in scientific research:

Future Directions

Azetidin-2-ones, including “4-(Thiophen-3-yl)azetidin-2-one”, have been the focus of numerous studies due to their promising biological activities . Future research may focus on exploring their potential therapeutic applications, developing more efficient synthetic methods, and studying their mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Thiophen-3-yl)azetidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiophene-3-carboxaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization using a suitable reagent like chloroacetyl chloride, resulting in the formation of the azetidinone ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

4-(Thiophen-3-yl)azetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Thiophen-3-yl)azetidin-2-one is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for developing new compounds with enhanced biological activities .

Properties

IUPAC Name

4-thiophen-3-ylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NOS/c9-7-3-6(8-7)5-1-2-10-4-5/h1-2,4,6H,3H2,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTFBBHCWXPHBJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC1=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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